![molecular formula C8H6N6O7 B389754 (1E)-BIS[4-(CARBOXYMETHYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-IUM-1-OLATE](/img/structure/B389754.png)
(1E)-BIS[4-(CARBOXYMETHYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-IUM-1-OLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-BIS[4-(CARBOXYMETHYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-IUM-1-OLATE is a complex organic compound featuring multiple oxadiazole rings. Oxadiazoles are heterocyclic compounds containing nitrogen and oxygen atoms in a five-membered ring, known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-BIS[4-(CARBOXYMETHYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-IUM-1-OLATE likely involves the formation of oxadiazole rings through cyclization reactions. Common starting materials might include hydrazides and carboxylic acids, which undergo cyclization in the presence of dehydrating agents such as phosphorus oxychloride or sulfuric acid.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming oxadiazole N-oxides.
Reduction: Reduction reactions could lead to the formation of hydrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions may occur on the oxadiazole rings, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted oxadiazoles, N-oxides, or hydrazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1E)-BIS[4-(CARBOXYMETHYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-IUM-1-OLATE may be used as an intermediate in the synthesis of more complex molecules, or as a ligand in coordination chemistry.
Biology
In biological research, oxadiazole derivatives are often explored for their potential as antimicrobial, antifungal, or anticancer agents due to their ability to interact with biological macromolecules.
Medicine
Medicinal applications could include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In industry, such compounds might be used in the development of new materials, such as polymers or dyes, due to their unique electronic properties.
Mecanismo De Acción
The mechanism of action for (1E)-BIS[4-(CARBOXYMETHYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-IUM-1-OLATE would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Oxadiazole: Another oxadiazole isomer with different electronic properties and reactivity.
1,3,4-Oxadiazole: Known for its applications in medicinal chemistry and materials science.
1,2,5-Thiadiazole: A sulfur-containing analog with distinct chemical behavior.
Uniqueness
(1E)-BIS[4-(CARBOXYMETHYL)-1,2,5-OXADIAZOL-3-YL]DIAZEN-1-IUM-1-OLATE is unique due to its specific substitution pattern and the presence of multiple oxadiazole rings, which may confer unique electronic and steric properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H6N6O7 |
|---|---|
Peso molecular |
298.17g/mol |
Nombre IUPAC |
[4-(carboxymethyl)-1,2,5-oxadiazol-3-yl]-[[4-(carboxymethyl)-1,2,5-oxadiazol-3-yl]imino]-oxidoazanium |
InChI |
InChI=1S/C8H6N6O7/c15-5(16)1-3-7(12-20-10-3)9-14(19)8-4(2-6(17)18)11-21-13-8/h1-2H2,(H,15,16)(H,17,18) |
Clave InChI |
KRVFREAIMKBNLL-UHFFFAOYSA-N |
SMILES |
C(C1=NON=C1N=[N+](C2=NON=C2CC(=O)O)[O-])C(=O)O |
SMILES canónico |
C(C1=NON=C1N=[N+](C2=NON=C2CC(=O)O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-{[4-chloro-3-(trifluoromethyl)phenyl]imino}-3-methyl-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B389673.png)
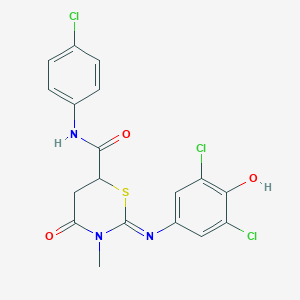
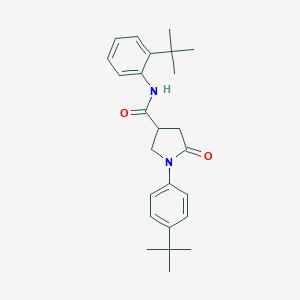
![3,4,5-trimethoxy-N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B389676.png)
![ETHYL 4-[(2Z)-3-BENZYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZINANE-6-AMIDO]BENZOATE](/img/structure/B389678.png)
![(2Z)-N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[(4-ETHOXYPHENYL)IMINO]-3-ETHYL-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE](/img/structure/B389679.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-2-[(4-fluorophenyl)imino]-3-isobutyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B389683.png)

![(2Z)-3-benzyl-2-[(4-fluorophenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B389685.png)
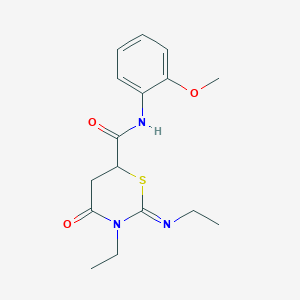
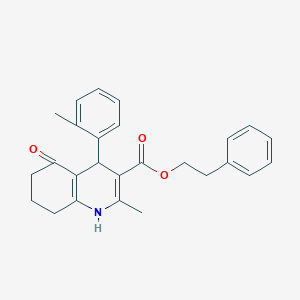
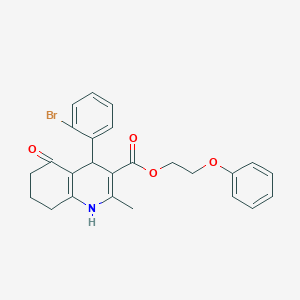
![N-{3-(4-fluorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}benzamide](/img/structure/B389692.png)
